beta-Methylmelibiose

Description

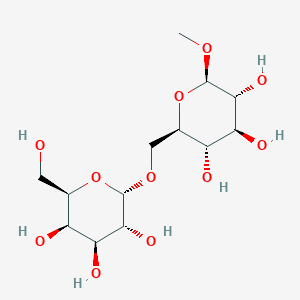

β-Methylmelibiose (methyl β-D-melibioside) is a methylated derivative of melibiose (α-D-galactopyranosyl-(1→6)-D-glucose), where a methyl group replaces the reducing-end hydroxyl group. This modification confers unique conformational and biochemical properties, making it a valuable tool in glycobiology and structural studies. Notably, β-methylmelibiose has been used to study carbohydrate-protein interactions, such as its binding to the ricin B-chain (Rb), a lectin involved in toxin internalization . Nuclear magnetic resonance (NMR) studies, including transferred nuclear Overhauser effect (TRNOE) experiments, have revealed that β-methylmelibiose adopts distinct conformations in solution (major: ω ≈ 170°, minor: ω ≈ -60°) compared to its protein-bound state, where the minor conformer is excluded due to steric clashes with Rb .

Properties

CAS No. |

107911-44-4 |

|---|---|

Molecular Formula |

C13H24O11 |

Molecular Weight |

356.32 g/mol |

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methoxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C13H24O11/c1-21-12-10(19)9(18)7(16)5(24-12)3-22-13-11(20)8(17)6(15)4(2-14)23-13/h4-20H,2-3H2,1H3/t4-,5-,6+,7-,8+,9+,10-,11-,12-,13+/m1/s1 |

InChI Key |

ZQPVHVKWCGZNDW-YFKDRYSXSA-N |

SMILES |

COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O |

Canonical SMILES |

COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O |

Other CAS No. |

107911-44-4 |

Synonyms |

eta-methylmelibiose methyl beta-melibioside |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Melibiose (α-D-Galactopyranosyl-(1→6)-D-Glucose)

- Structural Differences : Unlike β-methylmelibiose, melibiose retains a free reducing end, enabling participation in glycosylation reactions.

- Conformational Dynamics : Melibiose exhibits greater flexibility in solution due to the absence of the methyl group, allowing both syn and anti conformations of the α-1,6 glycosidic bond.

- Biological Interactions: Melibiose is actively transported via the melibiose permease (MelB) in E. coli, a symporter dependent on Na⁺ or H⁺ gradients .

2.2. Methyl-α-Melibioside

- Structural Differences: The α-anomeric methyl group alters the spatial orientation of the disaccharide, impacting protein binding.

- Conformational Stability: TRNOE studies suggest methyl-α-melibioside adopts a narrower range of glycosidic torsion angles (ω ≈ 60–180°) compared to β-methylmelibiose .

- Binding to Ricin B-Chain : Both methylated derivatives bind Rb, but β-methylmelibiose exhibits stronger affinity due to optimal alignment of its galactose moiety with Rb’s binding pockets .

2.3. Lactose (β-D-Galactopyranosyl-(1→4)-D-Glucose)

- Glycosidic Linkage : Lactose has a β-1,4 linkage versus β-methylmelibiose’s α-1,6 linkage.

- Enzymatic Susceptibility: Lactose is hydrolyzed by β-galactosidase, whereas β-methylmelibiose is resistant due to its non-reducing end methylation.

Key Research Findings and Data

Functional Implications

- Protein Binding Specificity: The exclusion of β-methylmelibiose’s minor conformer by Rb highlights how subtle structural changes (e.g., methylation) can enforce conformational selection in ligand-receptor interactions .

- Enzymatic Resistance : Methylation at the reducing end renders β-methylmelibiose resistant to glycosidases, making it a stable analog for probing carbohydrate metabolism .

- Transport Limitations : The lack of MelB-mediated transport underscores the importance of hydroxyl groups in substrate recognition by transporters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.